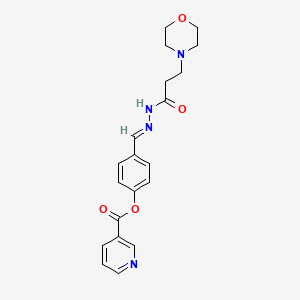

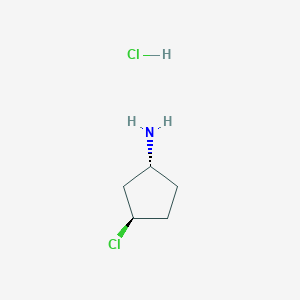

![molecular formula C23H23N3O5S2 B2738229 2-(2-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 886908-33-4](/img/structure/B2738229.png)

2-(2-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene-based analogs, such as the one you’re asking about, have been the subject of increasing interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The specific structure of “2-(2-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” would likely involve additional functional groups attached to this basic ring structure.Aplicaciones Científicas De Investigación

Inhibition of Cell Adhesion

- Application : Inhibition of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1, which are crucial in inflammatory responses.

- Research Insight : Compounds similar to 2-(2-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide were found to decrease the adherence of neutrophils to activated endothelial cells, indicating potential as anti-inflammatory agents.

- Source : Boschelli et al. (1995) in the "Journal of medicinal chemistry" (Boschelli et al., 1995).

Ocular Hypotensive Activity

- Application : Potential use in the treatment of glaucoma.

- Research Insight : Benzo[b]thiophene-2-sulfonamide derivatives, closely related to the compound , showed significant ocular hypotensive effects in tests.

- Source : Graham et al. (1989) in the "Journal of medicinal chemistry" (Graham et al., 1989).

Anti-Inflammatory and Analgesic Agents

- Application : Development of new heterocyclic compounds for pain relief and reducing inflammation.

- Research Insight : Novel compounds derived from benzodifuranyl and thiazolopyrimidines, related to the compound , exhibited significant COX-2 inhibition and analgesic properties.

- Source : Abu‐Hashem et al. (2020) in "Molecules" (Abu‐Hashem et al., 2020).

Synthesis of Novel Compounds for Microbial Studies

- Application : Development of new compounds for antimicrobial applications.

- Research Insight : Derivatives of tetrahydrobenzothiophenes, closely related to the compound , showed significant antimicrobial activities against various strains.

- Source : Babu et al. (2013) in "Medicinal Chemistry Research" (Babu et al., 2013).

Anticancer Potential

- Application : Exploration as potential anticancer agents.

- Research Insight : Novel thiophene derivatives, related to the compound , showed cytotoxic activities against human breast cancer cell lines, indicating potential as anticancer agents.

- Source : Ghorab et al. (2014) in "Acta Pharmaceutica" (Ghorab et al., 2014).

Mecanismo De Acción

While the specific mechanism of action for your compound is not available, some thiophene derivatives have been found to have STING-agonistic activity . STING is an important immune-associated protein that, when activated by its agonists, triggers the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines, and ultimately primes the innate immune responses .

Propiedades

IUPAC Name |

2-[[2-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S2/c1-31-14-10-12-15(13-11-14)33(29,30)26-18-8-4-2-6-16(18)22(28)25-23-20(21(24)27)17-7-3-5-9-19(17)32-23/h2,4,6,8,10-13,26H,3,5,7,9H2,1H3,(H2,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRHXTYLZFFPFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

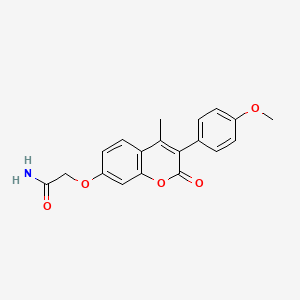

![N-[3-[2-acetyl-3-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2738146.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2738148.png)

![2-{[3-(2,3-dihydro-1H-indol-1-yl)propyl]amino}pyridine-3-carbonitrile](/img/structure/B2738153.png)

![1-[(3S,4R)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid](/img/structure/B2738155.png)

![N-[2-(5-Tert-butyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2738162.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2738163.png)

![6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B2738165.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2738167.png)